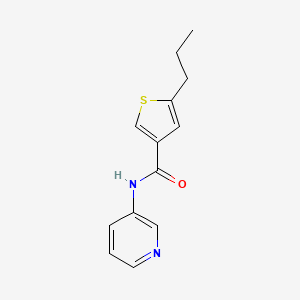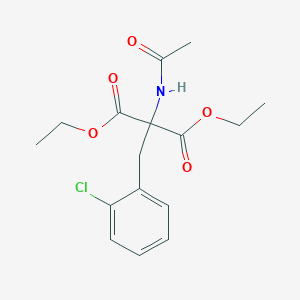
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTZ-343 belongs to a class of compounds called positive allosteric modulators (PAMs), which are known to enhance the activity of certain receptors in the brain.
Scientific Research Applications
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research has been its potential as a treatment for cognitive deficits associated with Alzheimer's disease. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to enhance cognitive function in animal models of Alzheimer's disease, and further research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide works by binding to a specific site on the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a receptor that is involved in cognitive function and memory formation. By binding to this receptor, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide enhances its activity, leading to improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments is its specificity for the α7nAChR receptor, which allows for targeted modulation of this receptor. However, one limitation is that 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is to explore its potential as a therapeutic agent for other neurological and psychiatric disorders, such as schizophrenia and depression. Another area of research is to explore the potential of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in combination with other drugs or therapies, such as cognitive training or physical exercise. Finally, further research is needed to fully understand the mechanism of action of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide and its effects on the brain and cognitive function.
Synthesis Methods
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-thiophenecarboxylic acid with propylamine to form 5-propyl-3-thiophenecarboxamide. This intermediate product is then reacted with 3-bromopyridine to form the final product, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide.
properties
IUPAC Name |
5-propyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-7-10(9-17-12)13(16)15-11-5-3-6-14-8-11/h3,5-9H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHVXVSRIVJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)


![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)